molecular formula C19H21F3N4O2 B1406695 N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester CAS No. 1311284-02-2

N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester

Cat. No.: B1406695
CAS No.: 1311284-02-2
M. Wt: 394.4 g/mol
InChI Key: STSVTPQAZVWIEF-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Biological Activity

The compound "N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester" belongs to a class of chemical structures with potential applications in various fields of scientific research, including medicinal chemistry and material science. While the specific compound was not directly identified in the research literature, insights from similar compounds reveal their significance in chemical modifications and exploring biological activities.

Antitubercular Activity

One of the highlighted studies involves the evaluation of derivatives similar in structure for their antitubercular activity. These derivatives, through chemical modification of known structures such as isoniazid, demonstrated significant activity against Mycobacterium tuberculosis, including strains resistant to isoniazid. The study suggests that the modification of chemical structures can lead to the development of new leads for antitubercular compounds, indicating the potential of complex molecules like the one for contributing to the fight against tuberculosis (Asif, 2014).

Xylan Derivatives and Application Potential

Another study focuses on the chemical modification of xylan, leading to the creation of biopolymer ethers and esters with specific properties. This research underlines the importance of chemical modifications in developing new materials with applications in drug delivery, highlighting the broader potential for similar chemical compounds to be used in material science and biotechnology (Petzold-Welcke et al., 2014).

Phthalic Acid Esters: Biological Activities

Research on phthalic acid esters, which share a structural resemblance with ester groups in complex molecules, demonstrates their natural occurrence and biological activities. These findings suggest that similar complex esters could also be explored for their natural sources and potential biological activities, offering insights into their ecological impact and possible medicinal applications (Huang et al., 2021).

Synthesis and Application in Optoelectronic Materials

The synthesis and application of compounds with heterocyclic N-oxide molecules, including pyridine derivatives, are critical in the development of optoelectronic materials. This area of research presents a direct application of complex molecular structures in creating advanced chemistry and drug development investigations, highlighting the potential of such compounds in the synthesis and catalysis of N-oxides for medical and technological applications (Li et al., 2019).

Properties

IUPAC Name

ethyl N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-5-28-18(27)26(4)23-12-13-6-8-14(9-7-13)16-10-15(19(20,21)22)11-17(24-16)25(2)3/h6-12H,5H2,1-4H3/b23-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSVTPQAZVWIEF-FSJBWODESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)N=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N(C)/N=C/C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.